Cyclopropaneacetic acid

Description

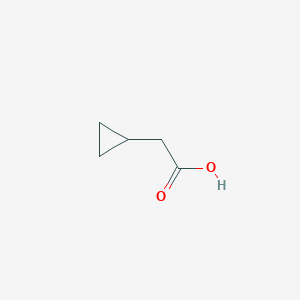

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDRQDTODKIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200403 | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5239-82-7 | |

| Record name | Cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropaneacetic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "privileged" structural motif.[1] Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and the ability to serve as a bioisostere for other chemical groups.[1] Cyclopropaneacetic acid (CAS No. 5239-82-7), as a readily accessible carrier of this valuable functionality, has emerged as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5239-82-7 | [2] |

| Molecular Formula | C5H8O2 | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| IUPAC Name | 2-cyclopropylacetic acid | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 86-87 °C at 9 mmHg | |

| Density | 1.076 g/cm³ | |

| pKa | 4.76 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is crucial for its widespread application. Two common and reliable methods are the hydrolysis of cyclopropyl cyanide and the haloform reaction of cyclopropyl methyl ketone.

Synthesis via Hydrolysis of Cyclopropyl Cyanide

This method provides a straightforward route to this compound from the corresponding nitrile. The overall reaction involves the conversion of the nitrile group to a carboxylic acid through hydrolysis, typically under basic or acidic conditions.

Experimental Protocol: Hydrolysis of Cyclopropyl Cyanide

-

Step 1: Reaction Setup. In a round-bottomed flask equipped with a reflux condenser, combine cyclopropyl cyanide and an aqueous solution of a strong base, such as sodium hydroxide, or a strong acid, such as sulfuric acid.

-

Step 2: Hydrolysis. Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Step 3: Work-up. After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) until a pH of approximately 2 is reached. This will protonate the carboxylate salt to form the free carboxylic acid.

-

Step 4: Extraction. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Step 5: Purification. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude this compound can be further purified by distillation.[3]

Caption: Synthesis via the Haloform Reaction.

Applications in Drug Discovery and Organic Synthesis

The unique structural and electronic properties of the cyclopropane ring make this compound a valuable building block in several areas of chemical research.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The incorporation of a cyclopropane ring can significantly enhance the pharmacological profile of a drug candidate. [1]Cyclopropane derivatives often exhibit improved metabolic stability, increased potency, and reduced off-target effects. [1]

-

Conformationally Constrained Amino Acids: this compound serves as a precursor for the synthesis of conformationally constrained amino acid analogues. [4][5][6]These modified amino acids, when incorporated into peptides, can induce specific secondary structures, such as beta-turns and beta-sheets, which are crucial for biological activity. [5]This conformational rigidity can lead to enhanced binding to target receptors and increased resistance to proteolytic degradation. [4]

-

Peptidomimetics: By providing a rigid scaffold, cyclopropane-containing building blocks are instrumental in the design of peptidomimetics. [6]These are molecules that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives.

Organic Synthesis: A Versatile Intermediate

Beyond its applications in medicinal chemistry, this compound is a versatile intermediate in organic synthesis. [7]The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecular architectures.

Agricultural Chemistry

Cyclopropane-containing compounds have also found applications in agriculture. For instance, some cyclopropane derivatives exhibit insecticidal and herbicidal properties. [1]The structural motifs derived from this compound can be explored for the development of new and effective agrochemicals. Additionally, derivatives of cyclopropane carboxylic acids have been investigated for their ability to enhance plant resistance to biotic and abiotic stressors. [8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is corrosive and can cause severe skin burns and eye damage. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a powerful and versatile building block that offers access to the unique and advantageous properties of the cyclopropane ring. Its applications in medicinal chemistry, particularly in the design of conformationally constrained amino acids and peptidomimetics, highlight its importance in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists seeking to leverage the strategic benefits of the cyclopropyl moiety in their work.

References

- Shu, C., et al. (2010). A Simmon-Smith reaction of alkenyl 1,2-bis(boronates)

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.

- This compound | C5H8O2 | CID 138440. (n.d.). PubChem.

- Novel synthesis method of cyclopropyl cyanide. (n.d.).

- Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure.

- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. (n.d.). PubMed.

- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).

- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). PMC - PubMed Central.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.

- 1-(Mercaptomethyl)this compound | C6H10O2S | CID 9793825. (n.d.). PubChem.

- Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (n.d.).

- Halogenation of cyclopropyl-methyl ketone. (n.d.).

- An overview of cyclopropenone derivatives as promising bioactive molecules. (2024). PubMed.

- Process for preparing 1-(mercaptomethyl)this compound, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.).

- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). PMC - NIH.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.

- Biologically Active Cyclopropanes and Cyclopropenes. (n.d.). Semantic Scholar.

- Haloform Reaction of Methyl Ketones. (2020). Master Organic Chemistry.

- Solvent Properties of Glacial Acetic Acid in Pesticide Formulation. (n.d.).

- 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. (n.d.). PubChem.

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.

- Building blocks pour la synthèse organique. (n.d.). Minakem.

- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC - NIH.

- 200 Years of The Haloform Reaction: Methods and Applic

- Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. This compound | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Isomers of 2-Cyclopropylacetic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the structural isomers of 2-cyclopropylacetic acid (C₅H₈O₂), offering a critical resource for researchers, medicinal chemists, and professionals in drug development. Beyond a simple catalog of compounds, this document elucidates the nuanced differences in their synthesis, characterization, and biological significance, reflecting field-proven insights into their potential as pharmaceutical building blocks. The unique physicochemical properties imparted by the cyclopropyl moiety and the varied bioactivities of its acyclic and alternative cyclic isomers present a rich landscape for therapeutic innovation.[1][2]

Introduction: The Significance of C₅H₈O₂ Isomers in Medicinal Chemistry

The cyclopropane ring is a highly valuable motif in modern drug discovery.[1] Its inherent ring strain and unique electronic character can confer advantageous properties to a molecule, including enhanced metabolic stability, increased potency, and improved target selectivity by locking the molecule into a bioactive conformation.[1][2] 2-Cyclopropylacetic acid serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] However, the broader isomeric space of C₅H₈O₂ carboxylic acids offers a diverse toolkit for medicinal chemists. Understanding the distinct properties and biological activities of these structural isomers is paramount for rational drug design and the development of novel therapeutic agents. This guide will systematically explore these isomers, providing the foundational knowledge and practical methodologies required for their effective utilization in a research and development setting.

The Isomeric Landscape of C₅H₈O₂ Carboxylic Acids

The molecular formula C₅H₈O₂ encompasses a variety of structural isomers that are carboxylic acids. These can be broadly categorized into cyclic and acyclic structures, with the acyclic isomers further differentiated by the position of the double bond and branching of the carbon skeleton.

Cyclic Isomers

-

2-Cyclopropylacetic Acid: The parent compound of this guide, characterized by a methylene-linked cyclopropane ring to a carboxylic acid.

-

Cyclobutanecarboxylic Acid: A constitutional isomer featuring a four-membered carbocyclic ring directly attached to the carboxyl group.[5]

Acyclic Isomers: Pentenoic Acids

These are straight-chain, five-carbon carboxylic acids with one double bond.

-

2-Pentenoic Acid: Exists as two geometric isomers:

-

3-Pentenoic Acid: Exists as two geometric isomers:

-

4-Pentenoic Acid: A single isomer as there is no geometric isomerism at the terminal double bond.[6][7]

Acyclic Isomers: Methylbutenoic Acids

These are branched-chain, five-carbon carboxylic acids with one double bond.

-

2-Methyl-2-butenoic Acid: Exists as two geometric isomers with significant biological relevance:

-

3-Methyl-2-butenoic Acid

-

2-Methyl-3-butenoic Acid

-

3-Methyl-3-butenoic Acid

Caption: Structural Isomer Classes of C₅H₈O₂ Carboxylic Acids.

Synthesis of Key C₅H₈O₂ Carboxylic Acid Isomers

The synthesis of these isomers requires distinct strategic approaches. Below are representative protocols for key isomers, highlighting the causality behind the chosen reagents and conditions.

Synthesis of Cyclobutanecarboxylic Acid

This synthesis is a classic example of cyclization followed by decarboxylation. The choice of diethyl malonate is critical as its acidic α-hydrogens are readily deprotonated to form a nucleophile for the subsequent cyclization.

Protocol: Synthesis of Cyclobutanecarboxylic Acid

-

Step 1: Formation of Diethyl 1,1-Cyclobutanedicarboxylate.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

Slowly add 1,3-dibromopropane to the stirred solution. The malonate anion acts as a nucleophile, displacing one bromine atom. An intramolecular cyclization then occurs as the newly formed carbanion displaces the second bromine atom, forming the cyclobutane ring.

-

Reflux the mixture for 4-6 hours to ensure complete reaction.

-

Distill off the excess ethanol. Add water to the residue and extract the product with diethyl ether.

-

Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield crude diethyl 1,1-cyclobutanedicarboxylate.

-

-

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid.

-

Reflux the crude diester from Step 1 with an excess of a strong base (e.g., 20% sodium hydroxide solution) for 2-3 hours to saponify the ester groups.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

-

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid. [1][10]

-

Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Heat the solid to approximately 160-170 °C. At this temperature, one of the carboxylic acid groups will be eliminated as carbon dioxide.[1][10]

-

Collect the distilled liquid, which is the crude cyclobutanecarboxylic acid.

-

Purify the crude product by redistillation.

-

Synthesis of Angelic Acid and Tiglic Acid

The synthesis of these geometric isomers often results in a mixture, with the more thermodynamically stable trans isomer (tiglic acid) being the major product. A common route involves the dehydration of an α-hydroxy acid.

Protocol: Synthesis of (E)-2-Methyl-2-butenoic Acid (Tiglic Acid)

-

Step 1: Formation of 2-Hydroxy-2-methylbutyronitrile.

-

In a well-ventilated fume hood, combine 2-butanone and a solution of sodium cyanide in water in a flask cooled in an ice bath.

-

Slowly add sulfuric acid dropwise with vigorous stirring. This generates hydrocyanic acid in situ, which then undergoes nucleophilic addition to the ketone, forming the cyanohydrin.

-

-

Step 2: Dehydration and Hydrolysis to Tiglic Acid. [8]

-

Carefully add the crude cyanohydrin from Step 1 to an excess of cold, concentrated sulfuric acid.

-

Gently heat the mixture. The sulfuric acid acts as both a dehydrating agent, eliminating water to form the double bond, and a catalyst for the hydrolysis of the nitrile group to a carboxylic acid. The trans isomer (tiglic acid) is the favored product due to steric considerations.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract, dry over anhydrous sodium sulfate, and remove the solvent to yield crude tiglic acid.

-

Purify by recrystallization or distillation.

-

Conversion of Tiglic Acid to Angelic Acid:

The less stable cis isomer (angelic acid) can be obtained from tiglic acid via a bromination-debromination sequence.[8]

-

Addition of bromine across the double bond of tiglic acid.[8]

-

Reaction with potassium hydroxide to eliminate one equivalent of HBr, forming 3-bromoangelic acid.[8]

-

Reduction with sodium amalgam to remove the remaining bromine atom, yielding angelic acid.[8]

Characterization and Separation of C₅H₈O₂ Isomers

The structural elucidation and separation of these isomers are critical for their use in research and development. Spectroscopic and chromatographic techniques are indispensable for these tasks.

Spectroscopic Data Summary

The following table summarizes key expected spectroscopic data for the identification of several C₅H₈O₂ isomers.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| 2-Cyclopropylacetic Acid | ~2.3 (d, 2H, CH₂), ~1.0 (m, 1H, CH), ~0.5 (m, 2H, CH₂), ~0.1 (m, 2H, CH₂) | ~179 (C=O), ~40 (CH₂), ~8 (CH), ~4 (CH₂) | ~2500-3300 (O-H), ~1710 (C=O) |

| Cyclobutanecarboxylic Acid | ~3.1 (p, 1H, CH), ~2.3 (m, 4H, CH₂), ~1.9 (m, 2H, CH₂)[9] | ~182 (C=O), ~40 (CH), ~25 (CH₂), ~18 (CH₂)[11] | ~2500-3300 (O-H), ~1700 (C=O)[12][13] |

| (E)-2-Pentenoic Acid (trans) | ~7.0 (dt, 1H, =CH), ~5.8 (d, 1H, =CH), ~2.2 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃) | ~172 (C=O), ~148 (=CH), ~122 (=CH), ~25 (CH₂), ~12 (CH₃)[14] | ~2500-3300 (O-H), ~1695 (C=O), ~1650 (C=C)[14] |

| 4-Pentenoic Acid | ~5.8 (m, 1H, =CH), ~5.0 (m, 2H, =CH₂), ~2.4 (m, 4H, CH₂CH₂)[15][16][17] | ~179 (C=O), ~137 (=CH), ~115 (=CH₂), ~33 (CH₂), ~28 (CH₂)[15] | ~2500-3300 (O-H), ~1710 (C=O), ~1640 (C=C)[15] |

| Tiglic Acid ((E)-isomer) | ~6.9 (q, 1H, =CH), ~1.8 (d, 3H, =C-CH₃), ~1.8 (s, 3H, =C-CH₃) | ~173 (C=O), ~138 (C=), ~128 (=CH), ~14 (CH₃), ~12 (CH₃) | ~2500-3300 (O-H), ~1690 (C=O), ~1650 (C=C) |

| Angelic Acid ((Z)-isomer) | ~6.0 (q, 1H, =CH), ~2.0 (d, 3H, =C-CH₃), ~1.8 (s, 3H, =C-CH₃) | ~173 (C=O), ~139 (C=), ~128 (=CH), ~16 (CH₃), ~20 (CH₃) | ~2500-3300 (O-H), ~1690 (C=O), ~1640 (C=C) |

Chromatographic Separation of Isomers

The separation of these closely related isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

Caption: General workflow for the separation and analysis of C₅H₈O₂ isomers.

Protocol: HPLC Separation of C₅H₈O₂ Carboxylic Acid Isomers

This protocol is designed as a starting point for method development. The key to separating these isomers is to exploit subtle differences in their polarity and shape. A reversed-phase C18 column is a robust initial choice.

-

Instrumentation and Columns:

-

HPLC system with a UV or PDA detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acids, leading to better retention and peak shape.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Gradient Elution:

-

Start with 10% B, hold for 2 minutes.

-

Linear gradient to 50% B over 15 minutes.

-

Linear gradient to 95% B over 3 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 5 minutes.

-

-

-

System Validation:

-

Run individual standards of each available isomer to determine their retention times.

-

Prepare a mixed standard solution to confirm resolution between adjacent peaks.

-

The expected elution order will generally be from more polar to less polar: cyclic isomers are likely to elute earlier than the acyclic isomers. Within the acyclic isomers, subtle differences in polarity will dictate the elution order.

-

Protocol: GC-MS Analysis of C₅H₈O₂ Carboxylic Acid Isomers

GC-MS provides excellent separation and definitive identification through mass fragmentation patterns. Derivatization is often necessary to improve the volatility and chromatographic behavior of carboxylic acids.

-

Derivatization (Esterification):

-

To a solution of the isomer mixture in a suitable solvent (e.g., methanol), add a catalyst such as a few drops of concentrated sulfuric acid.

-

Heat the mixture at 60 °C for 1-2 hours to convert the carboxylic acids to their corresponding methyl esters.

-

Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the methyl esters with a non-polar solvent like hexane.

-

Dry the hexane extract and concentrate it for GC-MS analysis.

-

-

Instrumentation and Columns:

-

GC-MS system with an electron ionization (EI) source.

-

A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Ionization Energy: 70 eV.

-

-

Data Analysis:

-

Identify the peaks based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation patterns of the methyl esters will be characteristic of each isomer's structure.

-

Biological Activities and Applications

The structural diversity of C₅H₈O₂ isomers translates into a range of biological activities, making them attractive for drug development.

-

Cyclic Isomers: The rigid cyclobutane and cyclopropane scaffolds are used to impart conformational constraint, which can enhance binding affinity to biological targets.[1] Cyclobutanecarboxylic acid is a precursor in the synthesis of several bioactive molecules, including antiviral agents.[3] 2-Cyclopropylacetic acid itself is a key intermediate for pharmaceuticals and agrochemicals.[3]

-

Tiglic Acid and Angelic Acid: These geometric isomers exhibit distinct biological profiles.

-

Angelic Acid: Esters of angelic acid are known active components in traditional herbal medicines, possessing anti-inflammatory, sedative, and spasmolytic properties.[1][9]

-

Tiglic Acid: It has been shown to agonize the free fatty acid receptor 2 (FFA2), which is involved in metabolic regulation and inflammatory responses.[1][18] This suggests potential applications in the research of obesity, diabetes, and inflammatory diseases.[18] The distinct bioactivities of these two isomers underscore the critical importance of stereochemistry in drug design.

-

Conclusion

The structural isomers of 2-cyclopropylacetic acid represent a rich and diverse chemical space for exploration in medicinal chemistry and drug development. This guide has provided a comprehensive overview of these isomers, from their systematic classification and synthesis to their analytical characterization and biological significance. The detailed protocols and comparative data herein are intended to serve as a foundational resource, empowering researchers to confidently synthesize, identify, and utilize these valuable building blocks in the pursuit of novel therapeutics. The pronounced differences in the biological activities of closely related isomers like angelic and tiglic acids serve as a potent reminder of the power of subtle structural modifications in modulating pharmacological outcomes.

References

- Organic Syntheses. (n.d.). Procedure. [Link]

- MDPI. (2024).

- Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

- NIST WebBook. (n.d.). Cyclobutylcarboxylic acid. [Link]

- American Chemical Society. (2023). Angelic acid. [Link]

- Wikipedia. (n.d.). Angelic acid. [Link]

- Journal of the Chemical Society B: Physical Organic. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]

- SpectraBase. (n.d.). Cyclobutanecarboxylic acid. [Link]

- PubChem. (n.d.). 4-Pentenoic acid. [Link]

- DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.

- Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.

- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

- PrepChem.com. (n.d.).

- ElectronicsAndBooks. (n.d.). the preparation of tiglic and angelic acids and esters. [Link]

- PubChem. (n.d.). 2-Methyl-3-butenoic Acid. [Link]

- PubChem. (n.d.). 3-Methyl-2-butenoic acid. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031602). [Link]

- Wikipedia. (n.d.). Pentenoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

- 7. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. Angelic acid - Wikipedia [en.wikipedia.org]

- 10. 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 13. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]

- 14. Human Metabolome Database: Showing metabocard for 4-Pentenoic acid (HMDB0031602) [hmdb.ca]

- 15. 4-Pentenoic acid | C5H8O2 | CID 61138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031602) [hmdb.ca]

- 17. Allylacetic acid (591-80-0) 1H NMR [m.chemicalbook.com]

- 18. medchemexpress.com [medchemexpress.com]

A Technical Guide to Cyclopropaneacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of cyclopropaneacetic acid, a key building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical and spectroscopic properties, offering a detailed protocol for the synthesis of a critical derivative. The guide further explores the strategic importance of the cyclopropyl motif in drug design, highlighting its role in enhancing metabolic stability and potency. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of cyclopropane-containing scaffolds in their work.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of drug discovery, the relentless pursuit of novel molecular architectures with improved pharmacological profiles is paramount. Small, strained ring systems, once considered mere chemical curiosities, are now recognized as powerful tools for molecular design. Among these, the cyclopropyl group stands out for its unique stereoelectronic properties. Its rigid, three-membered ring structure offers a degree of conformational constraint that can be highly advantageous for optimizing ligand-receptor interactions.[1]

The C-C bonds of a cyclopropane ring possess significant π-character, and its C-H bonds are shorter and stronger than those in corresponding alkanes.[1] These features can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. This compound (CPAA) and its derivatives serve as versatile synthons for introducing this valuable moiety into complex pharmaceutical targets. This guide offers a detailed examination of CPAA's core properties and its application in the synthesis of high-value pharmaceutical intermediates.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective application in research and development.

Identity and Molecular Formula

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-cyclopropylacetic acid | PubChem[2] |

| CAS Number | 5239-82-7 | PubChem[2] |

| Molecular Formula | C₅H₈O₂ | PubChem[2], CymitQuimica[3] |

| Molecular Weight | 100.12 g/mol | PubChem[2], CymitQuimica[3] |

| Appearance | Clear Liquid | CymitQuimica[3] |

Anticipated Spectroscopic Characteristics

While raw spectral data is not ubiquitously published, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its identification and characterization in a laboratory setting.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (approx. 0.2-1.0 ppm) corresponding to the five protons of the cyclopropyl ring. The two methylene protons (CH₂) adjacent to the carbonyl group would appear as a doublet further downfield. The acidic proton of the carboxylic acid would be a broad singlet at the far downfield end of the spectrum (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals: one for the carbonyl carbon of the carboxylic acid (typically >170 ppm), one for the methylene carbon, and two signals for the non-equivalent carbons of the cyclopropyl ring in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. Key absorptions would include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[4]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound, which is 100.12.[4]

Synthesis of a Key Derivative: 1-(Mercaptomethyl)this compound

This compound itself is a valuable reagent, but its derivatives are often the direct precursors used in complex pharmaceutical syntheses. 1-(Mercaptomethyl)this compound is a paramount example, serving as a key intermediate in the industrial production of the anti-asthmatic drug Montelukast.[5][6][7] The synthesis of this derivative from a readily available starting material showcases a robust and scalable chemical transformation.

Synthesis Workflow Overview

The following workflow outlines a common synthetic route starting from 1,1-cyclopropanedimethanol. This multi-step process is designed to efficiently install the necessary functional groups while maintaining the integrity of the cyclopropyl core.

Caption: Multi-step synthesis of 1-(Mercaptomethyl)this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature methods.[7]

Objective: To synthesize 1-(Mercaptomethyl)this compound from 1,1-cyclopropanedimethanol.

Step 1: Synthesis of Cyclopropyl Sulfinate Intermediate

-

To a stirred solution of 1,1-cyclopropanedimethanol (1.0 mol) and triethylamine (2.2 mol) in an appropriate solvent (e.g., dichloromethane) cooled to 0°C, add thionyl chloride (1.1 mol) dropwise.

-

Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing unwanted side reactions. The reaction is performed at 0°C to control the exothermic nature of the acylation.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until completion is confirmed by TLC.

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Cyanation to form 1-(Hydroxymethyl)cyclopropaneacetonitrile

-

Dissolve the crude sulfinate intermediate from Step 1 in a suitable solvent like DMSO.

-

Add sodium cyanide (NaCN, 1.5 mol) and heat the mixture to 90°C for 18 hours.

-

Rationale: This is a nucleophilic substitution reaction where the cyanide ion displaces the sulfinate group. Increasing the temperature from previously reported methods significantly reduces reaction time, improving process efficiency.[7]

-

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

Step 3 & 4: Mesylation and Thiolation

-

The crude 1-(hydroxymethyl)cyclopropaneacetonitrile is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the mesylate.

-

This activated intermediate is then treated directly with thiourea. Thiourea is chosen as the thiol source because it is a non-toxic and odorless solid, which is a significant advantage over the volatile and pungent thioacetic acid often used in other methods.[7]

-

The resulting isothiuronium salt intermediate is typically isolated by filtration.

Step 5: Basic Hydrolysis to Final Product

-

Suspend the isothiuronium salt in an aqueous solution of sodium hydroxide (NaOH) under a nitrogen atmosphere.

-

Rationale: The nitrogen atmosphere is critical as the final thiol product is susceptible to oxidation, which can lead to disulfide impurities and reduced yield.[6]

-

-

Heat the mixture to reflux for 5-10 hours. This step hydrolyzes both the isothiuronium group to a thiol and the nitrile group to a carboxylic acid in a single operation.

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of ~2, which protonates the carboxylate and precipitates the product.

-

Extract the product with an organic solvent (e.g., toluene), dry the organic layer, and concentrate. The final product can be purified by crystallization from a solvent system like n-heptane.[7]

Significance in Medicinal Chemistry

The incorporation of a cyclopropyl ring can be a transformative event in drug design, addressing multiple challenges encountered during lead optimization.

The Cyclopropyl Ring: A "Metabolic Shield" and Conformational Anchor

The unique chemical nature of the cyclopropyl group imparts several desirable properties to a drug candidate:[1]

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

-

Reduced Off-Target Effects: The rigid structure limits the number of conformations the molecule can adopt, leading to more specific binding to the intended target and reducing interactions with other receptors.

-

Increased Potency: By locking a portion of the molecule in a specific orientation, the cyclopropyl group can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: The group can influence properties like pKa and lipophilicity, which can be fine-tuned to improve absorption and reduce efflux by transporters like P-glycoprotein.[1]

Case Study: The Role in Montelukast Synthesis

The principles outlined above are perfectly illustrated by the drug Montelukast, a leukotriene receptor antagonist used to manage asthma and allergies.[6] The 1-(mercaptomethyl)this compound fragment is a critical component of its structure.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropyl acetic acid | CymitQuimica [cymitquimica.com]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. An Improved Process For The Preparation Of Intermediate Of Leukotriene [quickcompany.in]

- 6. US7572930B2 - Process for preparing 1-(mercaptomethyl)this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

A Comprehensive Spectroscopic Guide to Cyclopropaneacetic Acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Cyclopropaneacetic acid (CAS 5239-82-7), a key building block in medicinal chemistry and organic synthesis. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to the structural elucidation and quality assessment of this compound. This document synthesizes reference data with expert interpretation, offering researchers, chemists, and drug development professionals a practical and authoritative resource. We explore the causal relationships behind the observed spectral features, present detailed experimental protocols, and provide a framework for the confident identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, respectively, revealing the unique electronic environment created by the strained cyclopropyl ring.

Causality in NMR: Why the Cyclopropyl Ring is Unique

The three-membered cyclopropane ring exhibits significant ring strain, leading to C-C bonds with higher p-character than typical sp³-hybridized carbons. This creates a "ring current" effect. Protons attached to the ring experience magnetic anisotropy, causing them to be shielded and appear at an unusually high field (low ppm) in the ¹H NMR spectrum, a signature characteristic of this moiety[1].

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed picture of the proton environment. The signals are assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Table 1: ¹H NMR Data for this compound (CDCl₃, 90 MHz)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-e (Carboxylic Acid) | ~11.0 - 12.0 | Singlet (broad) | 1H |

| H-d (α-Methylene) | 2.39 | Doublet | 2H |

| H-c (Methine) | 1.05 | Multiplet | 1H |

| H-a, H-b (Ring Methylene) | 0.60 / 0.23 | Multiplet | 4H |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[2][3][4][5][6].

-

Expertise in Action: The broad singlet for the carboxylic proton (H-e) is typical and its chemical shift can vary with concentration and solvent due to hydrogen bonding. The protons on the carbon alpha to the carbonyl group (H-d) are deshielded and appear as a doublet due to coupling with the single methine proton (H-c). The most telling feature is the upfield multiplet signals for the cyclopropyl ring protons (H-a, H-b, H-c), appearing between 0.2 and 1.1 ppm, confirming the presence of the strained ring system[1][7]. The complex splitting arises from geminal and vicinal (cis and trans) couplings, which have distinct values in cyclopropanes[8][9].

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 22.6 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 179.4 |

| CH₂ (α-Methylene) | 39.0 |

| CH (Methine) | 10.2 |

| CH₂ (Ring Methylene) | 4.6 |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[2][3][4][5][6].

-

Expertise in Action: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing at 179.4 ppm as expected[10]. The alpha-methylene carbon appears at 39.0 ppm. Similar to the proton spectrum, the cyclopropyl carbons are highly shielded, with the methine at 10.2 ppm and the ring methylene carbons at a remarkably upfield 4.6 ppm, another definitive indicator of the cyclopropane structure.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 scans, 2-second relaxation delay).

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data for both spectra. Calibrate the spectra using the TMS signal at 0.0 ppm.

Visualization: NMR Structural Assignment

Caption: ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid.

Table 3: Key IR Absorption Bands for this compound (ATR-Neat)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3080, ~3000 | C-H stretch | Cyclopropyl C-H |

| ~2940 | C-H stretch | Aliphatic C-H |

| ~1705 | C=O stretch | Carboxylic Acid |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1230 | C-O stretch | Carboxylic Acid |

Data interpretation based on spectra from PubChem and established frequency ranges[11][12][13].

-

Expertise in Action: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this are the C-H stretching peaks. The sharp, intense peak at ~1705 cm⁻¹ is the classic C=O (carbonyl) stretch of the dimerized acid. The presence of peaks above 3000 cm⁻¹ is indicative of C-H bonds on sp² or, in this case, strained sp³ centers, confirming the cyclopropyl group[12][14].

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient IR sampling technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: IR Analysis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Cyclopropylacetic acid(5239-82-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. This compound | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 14. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Novel Cyclopropaneacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Unique Appeal of the Cyclopropane Moiety in Medicinal Chemistry

In the vast landscape of medicinal chemistry, the cyclopropane ring stands out as a small, yet powerful, structural motif. Its inherent ring strain and unique electronic properties offer a rigid conformational framework that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects. When incorporated into an acetic acid scaffold, these derivatives present a compelling class of compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel cyclopropaneacetic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space. The diverse biological activities of compounds containing three-membered carbocyclic moieties have been a subject of significant interest, ranging from enzyme inhibition to antimicrobial and antitumor properties[1][2][3].

Synthetic Strategies: Building the Cyclopropane Core

The synthesis of this compound derivatives is a critical first step in their biological evaluation. A common and effective method involves the cyclopropanation of α,β-unsaturated esters, followed by hydrolysis to the corresponding carboxylic acid. One well-established approach is the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a carbene-like species that reacts with the double bond.

Alternatively, substituted 1-phenylcyclopropane carboxylic acid derivatives can be prepared in a two-step process. This begins with the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to a carboxylic acid group through reaction with concentrated hydrochloric acid[4]. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound, which can significantly influence its biological activity. For instance, the trans configuration has been shown to be crucial for the activity of some cyclopropane carboxylic acid derivatives[5].

A Spectrum of Biological Activities: From Inflammation to Cancer

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as attractive candidates for therapeutic development in various disease areas.

Anti-inflammatory and Analgesic Properties

A significant body of research has focused on the anti-inflammatory potential of this compound derivatives. These compounds have shown efficacy in preclinical models of inflammation, such as the carrageenan-induced paw edema test in rats[6][7]. The anti-inflammatory effects are often accompanied by analgesic properties, making them promising alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[7]. Some derivatives have demonstrated potent anti-inflammatory and analgesic activities, coupled with excellent antipyretic properties[7]. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade[8][9].

Antimicrobial and Antifungal Efficacy

The emergence of antimicrobial resistance has created an urgent need for novel therapeutic agents. Cyclopropane-containing compounds have been investigated for their antibacterial and antifungal activities[10]. Some amide derivatives of cyclopropane have shown moderate activity against Staphylococcus aureus, Escherichia coli, and promising activity against Candida albicans[10][11]. One of the proposed mechanisms for their antimicrobial action is the inhibition of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria[5][12]. This targeted approach offers the potential for selective toxicity against microbial pathogens.

Anticancer and Antiproliferative Effects

The unique structural features of cyclopropane derivatives have also been leveraged in the design of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from leukemia, lung cancer, and colon cancer[4][13]. Several mechanisms of action have been elucidated. Some derivatives act as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, leading to the suppression of tumor cell growth and proliferation[13]. Others have been found to induce apoptosis, or programmed cell death, in cancer cells[14][15]. The ability to induce cell cycle arrest is another hallmark of the antitumor activity of certain cyclopropane derivatives[16].

Neuroprotective and Antidepressant Potential

Beyond the realms of inflammation, infection, and cancer, this compound derivatives have also shown promise in the field of neuroscience. Certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with some compounds demonstrating greater activity than established drugs like imipramine and desipramine[17]. One such derivative, midalcipran, has progressed to late-stage clinical evaluation[17].

Mechanistic Insights and Signaling Pathways

A deep understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is paramount for their rational design and optimization.

Inhibition of c-Met Signaling in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell growth, survival, and migration[2][3]. Aberrant c-Met signaling is a key driver in many cancers[1][2][12][13]. Certain N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potent c-Met kinase inhibitors[13]. By binding to the kinase domain, these compounds block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival[3][13].

Caption: The c-Met signaling pathway, a key target for anticancer this compound derivatives.

Induction of Apoptosis

The induction of apoptosis is a highly sought-after mechanism for anticancer drugs. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways[4][5][6][10][11]. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell[6][10]. Some cyclopropane derivatives have been shown to induce apoptosis in cancer cells, although the precise pathway is often compound-specific and may involve the modulation of Bcl-2 family proteins and the release of cytochrome c from the mitochondria[15].

Caption: The extrinsic and intrinsic pathways of apoptosis, a common mechanism of action for anticancer compounds.

Detailed Experimental Protocols: A Guide for the Bench Scientist

To facilitate the translation of these findings into actionable research, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activity of novel this compound derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment with free access to food and water.

-

Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg) 30-60 minutes before the induction of inflammation[18][19][20]. A vehicle control group and a positive control group (e.g., indomethacin, 5 mg/kg) are included[18].

-

Induction of Edema: A 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat (0.1 mL per rat)[7][18][21].

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[18][21].

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A fresh culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth)[9].

-

Serial Dilution of Test Compound: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate[14][15].

-

Inoculation: Each well is inoculated with the standardized microbial suspension[9]. Positive (no compound) and negative (no microorganism) controls are included[14].

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours[9][22].

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed[9][14].

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight[8].

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours)[14]. A vehicle control is included.

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C[8][23].

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[8].

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 26a | A549 (Lung Cancer) | 1.59 | [13] |

| Compound 26a | H460 (Lung Cancer) | 0.72 | [13] |

| Compound 26a | HT-29 (Colon Cancer) | 0.56 | [13] |

| SSA | HT-29 (Colon Cancer) | 2-5 | [14] |

| SSA | SW480 (Colon Cancer) | 2-5 | [14] |

| SSA | HCT116 (Colon Cancer) | 2-5 | [14] |

Table 1: Examples of IC50 values for novel this compound derivatives against various cancer cell lines.

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their unique structural and electronic properties offer significant advantages in the design of potent and selective therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanistic insights, along with detailed experimental protocols to empower researchers in their drug discovery efforts. Future research in this area should continue to explore the vast chemical space of this compound derivatives, with a focus on optimizing their pharmacokinetic and pharmacodynamic properties. A deeper understanding of their mechanisms of action will be crucial for identifying novel therapeutic targets and developing the next generation of innovative medicines.

References

- Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.

- Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. MDPI.

- Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Unknown Source.

- Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.

- 68434 PDFs | Review articles in BIOLOGICAL ACTIVITIES. ResearchGate.

- (PDF) Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. ResearchGate.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. National Institutes of Health.

- Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed.

- Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. National Institutes of Health.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.

- Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.

- MTT assay protocol. Abcam.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health.

- A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity. National Institutes of Health.

- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

- Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.

- Carrageenan Induced Paw Edema Model. Creative Biolabs.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Unknown Source.

- Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI.

- Determination of Minimum Inhibitory Concentration (MIC). YouTube.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-MET [stage.abbviescience.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. emerypharma.com [emerypharma.com]

- 15. protocols.io [protocols.io]

- 16. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclopropaneacetic Acid Analogs with Potential Therapeutic Use

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique stereoelectronic properties—rigidity, enhanced sp3 character, and metabolic stability—offer solutions to many challenges encountered in drug discovery.[1][2][3] When incorporated into an acetic acid scaffold, the resulting cyclopropaneacetic acid analogs present a versatile platform for developing novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of molecules. We will delve into their applications in inflammation, neuroscience, and infectious diseases, providing detailed experimental protocols and mechanistic insights to empower researchers in their quest for next-generation therapies.

The Cyclopropyl Moiety: A Game-Changer in Drug Design

The strategic incorporation of a cyclopropane ring into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[4] The strained three-membered ring imparts a rigid conformation, which can lock a molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[2] This conformational constraint is a key advantage over more flexible linear or larger cyclic systems.

Furthermore, the cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This increased metabolic stability often translates to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[2] The unique electronic nature of the cyclopropane ring, with its partial π-character, can also favorably modulate a molecule's pKa and reduce its potential for P-glycoprotein efflux, a common mechanism of drug resistance.[3]

dot graph TD; A[Cyclopropane Ring] --> B{Unique Properties}; B --> C[Rigidity]; B --> D[Metabolic Stability]; B --> E[Stereoelectronic Effects]; C --> F[Enhanced Potency & Selectivity]; D --> G[Improved Pharmacokinetics]; E --> H[Modulation of Physicochemical Properties]; subgraph "Therapeutic Advantages" F; G; H; end

end

Figure 1: Key advantages of incorporating a cyclopropane ring in drug design.

Therapeutic Applications of this compound Analogs

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Arylalkanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[6] The incorporation of a cyclopropane ring into this scaffold has been explored as a strategy to improve potency and reduce the gastrointestinal side effects associated with traditional NSAIDs.

A notable example is (α-cyclopropyl-p-tolyl)acetic acid and its analogs.[7] These compounds have demonstrated significant anti-inflammatory activity in preclinical models. The cyclopropyl group in these molecules is believed to enhance the binding to the hydrophobic channel of the COX enzymes.

Structure-Activity Relationship (SAR) Insights for (Cyclopropyl-Aryl)acetic Acid Analogs as COX Inhibitors:

| Compound | Ar (Aryl Group) | R | In Vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema, % inhibition at 25 mg/kg) |

| 1 | p-Tolyl | H | 45 |

| 2 | p-Tolyl | CH₃ | 55 |

| 3 | Phenyl | H | 38 |

| 4 | p-Chlorophenyl | H | 52 |

Note: The data presented here is a representative summary based on published findings for arylalkanoic acids and may not reflect the exact values from a single study.

The SAR data suggests that:

-

Aryl Substitution: Electron-donating groups (e.g., methyl on the p-tolyl ring) and electron-withdrawing groups (e.g., chloro) on the aryl ring can enhance anti-inflammatory activity.

-

α-Substitution: An α-methyl group, in addition to the cyclopropyl moiety, can further increase potency.

dot graph TD; subgraph "Arachidonic Acid Cascade" AA[Arachidonic Acid] -->|COX-1 / COX-2| PGG2[Prostaglandin G2]; PGG2 --> PGH2[Prostaglandin H2]; PGH2 --> Prostaglandins[Prostaglandins]; Prostaglandins --> Inflammation[Inflammation, Pain, Fever]; end subgraph "Mechanism of Action" CPAA[this compound Analogs] --x Inhibition; CPAA --> COX1[COX-1]; CPAA --> COX2[COX-2]; end

end

Figure 2: Mechanism of action of this compound analogs as COX inhibitors.

Neuroscience: Modulators of GABAergic and Glutamatergic Systems

The conformational rigidity imparted by the cyclopropane ring makes it an attractive scaffold for designing ligands for neurotransmitter receptors and transporters. Cyclopropane-containing analogs of γ-aminobutyric acid (GABA) and glutamate have been synthesized and evaluated for their potential in treating neurological disorders.[8][9]

For instance, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) have been investigated as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[8] While these initial studies showed moderate potency, they highlight the potential of using the cyclopropane scaffold to probe the binding sites of glutamate receptors.

The synthesis of β-substituted GABA derivatives is of significant interest for developing drugs for neurological conditions.[10] The incorporation of a cyclopropyl group into the GABA backbone could lead to novel analogs with improved pharmacokinetic profiles and receptor subtype selectivity.

Infectious Diseases: Novel Antitubercular Agents

The mycobacterial cell wall is rich in mycolic acids, which often contain cyclopropane rings.[11] Enzymes involved in the cyclopropanation of mycolic acids are potential targets for new antitubercular drugs. Thiacetazone is an example of an antitubercular drug that inhibits this process.[11] While not a this compound analog itself, its mechanism of action suggests that molecules targeting cyclopropane fatty acid synthases could be effective.

More directly, recent studies have identified α-aminooxyacetic acid derivatives as potent pro-drugs against Mycobacterium tuberculosis.[12] These compounds are intracellularly hydrolyzed to release active metabolites. This raises the intriguing possibility of designing this compound-based pro-drugs that are selectively activated within mycobacteria.

Synthesis and Experimental Protocols

General Synthesis of (Cyclopropyl-Aryl)acetic Acids

A common synthetic route to (cyclopropyl-aryl)acetic acids involves the α-alkylation of an arylacetic acid ester with a cyclopropylmethyl halide, followed by hydrolysis. A more direct approach involves the generation of a ketene from an arylacetyl chloride and subsequent reaction with a cyclopropyl-containing nucleophile.

Detailed Protocol: Synthesis of (α-Cyclopropyl-p-tolyl)acetic Acid

This protocol is a representative example based on established synthetic methodologies for arylalkanoic acids.[13]

Step 1: Preparation of p-Tolylacetic Acid

-

To a solution of p-tolualdehyde (1.0 eq) in ethanol, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Acidify the mixture with concentrated hydrochloric acid and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-tolylacetonitrile.

-

Reflux the crude p-tolylacetonitrile in a mixture of sulfuric acid and water for 4 hours.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield p-tolylacetic acid.

Step 2: α-Cyclopropylation of p-Tolylacetic Acid

-

To a solution of p-tolylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 eq) dropwise.

-

Stir the resulting dianion solution at -78 °C for 30 minutes.

-

Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-